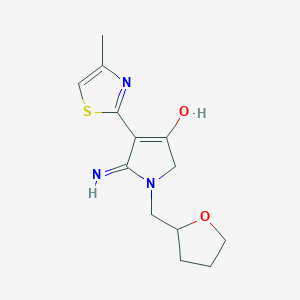![molecular formula C17H18N2O7 B15107069 N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine](/img/structure/B15107069.png)
N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-4-yl moiety, which is known for its significant pharmacological potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine typically involves the reaction of 7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl acetic acid with glycylglycine. The reaction is carried out under mild conditions, often using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to facilitate the formation of the peptide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The chromen-4-yl moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit bacterial DNA gyrase.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-4-yl moiety is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
7-methoxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties.
4-methyl-2-oxo-2H-chromen-7-yl acetohydrazide: Exhibits significant anticancer activity.
7-hydroxy-4-methylcoumarin: Used as a fluorescent probe in biochemical assays
Uniqueness
N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine stands out due to its unique combination of a chromen-4-yl moiety with a dipeptide structure. This combination enhances its biological activity and provides a versatile scaffold for the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C17H18N2O7 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
2-[[2-[[2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H18N2O7/c1-9-12(25-2)4-3-11-10(6-16(24)26-17(9)11)5-13(20)18-7-14(21)19-8-15(22)23/h3-4,6H,5,7-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23) |
Clave InChI |
QURALKACYKSUMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)NCC(=O)NCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide](/img/structure/B15106994.png)
![3-[(2Z)-3-benzyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B15106998.png)
![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B15107007.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107014.png)
![5-{[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15107020.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15107033.png)
![[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine](/img/structure/B15107037.png)
![2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B15107044.png)
![N-[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15107052.png)
![N-(3,5-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15107057.png)
![1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole](/img/structure/B15107061.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107072.png)

![N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107077.png)
